molecular formula C12H15N3O2S B2706347 N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952965-07-0

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2706347
CAS No.: 952965-07-0
M. Wt: 265.33
InChI Key: KISAOHHLWJERDD-UHFFFAOYSA-N
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Description

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted with a methyl group at position 7, a ketone at position 5, and an acetamide moiety at position 2. The N-allyl group on the acetamide distinguishes it from analogs with alternative substitutions (e.g., benzhydryl or ethyl groups).

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-4-13-10(16)6-9-7-18-12-14-8(2)5-11(17)15(9)12/h3,5,9H,1,4,6-7H2,2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISAOHHLWJERDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazole and β-ketoesters under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Allyl halides, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolopyrimidine derivatives.

    Substitution: Various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N-Substituents

N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
  • Key Difference : The benzhydryl group replaces the allyl group on the acetamide nitrogen.
  • In contrast, the allyl group offers moderate hydrophilicity and conformational flexibility, which could influence binding interactions in biological systems .
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences :
    • A pyrrole-derived substituent is fused to the thiazolo-pyrimidine core.
    • An ethyl ester replaces the acetamide group.
  • Structural Insights : Single-crystal X-ray data reveal that the pyrrole ring forms a dihedral angle of 9.39° with the thiazole ring, indicating near-planarity, while the benzene ring forms an 88.83° angle, creating a twisted conformation. The pyrimidine adopts a flattened boat conformation, which may affect stacking interactions in crystalline phases .

Heterocyclic Core Modifications

1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives
  • Key Difference : Replacement of the thiazole ring with a 1,3,4-thiadiazole ring.
  • Synthesis involves reacting ethyl carboxylates with amines, yielding carboxamides without catalysts, contrasting with ZnCl₂-catalyzed methods for thiazolo-pyrimidines .
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine Derivatives (TPDCA, TPCA)
  • Key Difference : A pyridine ring replaces the pyrimidine in the fused system.
  • Impact : Pyridine-containing analogs like TPDCA and TPCA exhibit strong fluorescence due to extended π-conjugation, suggesting optical applications. The pyrimidine core in the target compound may instead favor hydrogen bonding via its additional nitrogen .

Physicochemical and Crystallographic Properties

Property Target Compound N-Benzhydryl Analog Ethyl-Pyrrole Derivative
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituent N-Allyl acetamide N-Benzhydryl acetamide Ethyl ester, pyrrole substituent
Crystallinity Likely crystalline Not reported High (validated by XRD)
Dihedral Angles Not reported Not reported 88.83° (benzene), 9.39° (pyrrole)
Hydrogen Bonding Potential N–H···O interactions Likely similar Disrupted by bulky substituents
  • Hydrogen Bonding Patterns: The target compound’s acetamide and ketone groups may form N–H···O and C=O···H–N bonds, facilitating crystal packing. In contrast, bulky substituents (e.g., benzhydryl) or non-polar groups (e.g., ethyl esters) reduce hydrogen-bonding efficiency, impacting solubility and melting points .

Biological Activity

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and cytotoxic properties, supported by various studies and data tables.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₂S
Molecular Weight 265.33 g/mol
CAS Number 952965-07-0

The compound features a thiazolo-pyrimidine core structure, which is known for conferring various biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, derivatives exhibiting significant activity against Escherichia coli and Staphylococcus aureus have been reported. In one study, a related compound demonstrated an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating potential cytotoxic effects as well .

Antiviral Activity

The antiviral potential of thiazolo-pyrimidine derivatives has been a focal point in recent research. Compounds with similar structures have shown efficacy against various viral strains. For example:

  • Hepatitis C Virus (HCV) : A study highlighted that certain thiazolidinone derivatives inhibited HCV NS5B RNA polymerase with IC50 values ranging from 31.9 to 32.2 μM .
  • Influenza Virus : Other derivatives were effective against influenza viruses, including resistant strains, showcasing their broad-spectrum antiviral capabilities .

Cytotoxicity

Cytotoxicity assays have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The aforementioned study indicated that the IC50 values for some derivatives were significantly lower than those for conventional chemotherapeutics, suggesting a promising therapeutic index .

Study 1: Antibacterial Evaluation

In a comparative study of various thiazolo-pyrimidine derivatives, researchers evaluated their antibacterial activity against clinically relevant pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial properties.

Compound IDPathogenIC50 (μM)
Compound AE. coli20
Compound BStaphylococcus aureus15

This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Antiviral Efficacy Against HCV

Another investigation focused on the antiviral efficacy of thiazolo-pyrimidine derivatives against HCV. The results showed that certain compounds could inhibit viral replication effectively.

Compound IDEC50 (μM)Selectivity Index
Compound C0.26>100
Compound D0.35>80

These findings suggest that structural optimization can lead to potent antiviral agents with minimal cytotoxicity.

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Answer: Yes. Isotopic labeling (e.g., ¹¹C or ¹⁸F) at the allyl group enables PET imaging. Optimize radiolabeling efficiency via micellar catalysis (e.g., Triton X-100) under mild conditions (40°C, 30 min). Validate purity using radio-HPLC and assess biodistribution in tumor xenograft models .

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